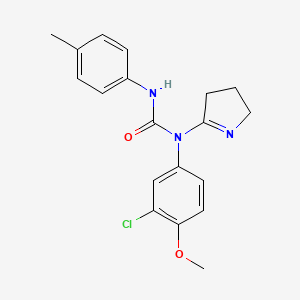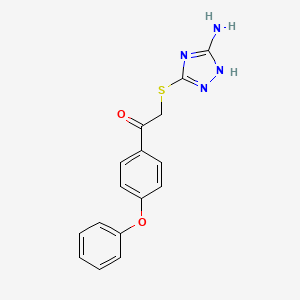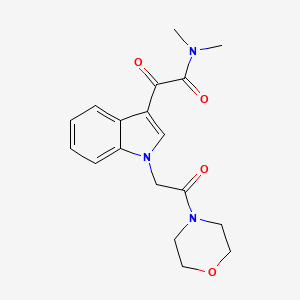![molecular formula C23H17FN4O2S B2546345 4-[[5-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-3-yl]imino]-6-fluorochromene-3-carbaldehyde CAS No. 1030385-90-0](/img/structure/B2546345.png)
4-[[5-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-3-yl]imino]-6-fluorochromene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-[[5-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-3-yl]imino]-6-fluorochromene-3-carbaldehyde" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its diverse functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of its characteristics.
Synthesis Analysis
The synthesis of related Schiff bases has been reported using techniques such as the Gewald synthesis and the Vilsmeier-Haack reaction. For instance, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound with a thiophene moiety similar to the one in the target compound, was synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder. This intermediate was then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . This suggests that the target compound could potentially be synthesized through a multi-step reaction involving the formation of an intermediate Schiff base followed by further functionalization.
Molecular Structure Analysis
The molecular structure of compounds with similar functional groups has been studied using techniques like X-ray diffraction analysis, which provides precise information about the arrangement of atoms within a crystal lattice . Additionally, computational methods such as HF and DFT calculations can be used to optimize the molecular structure and predict vibrational frequencies, which can then be compared with experimental infrared bands . These methods could be applied to the target compound to gain insights into its molecular structure.
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from their molecular electrostatic potential maps, which show regions of negative and positive electrostatic potential that indicate possible sites for electrophilic and nucleophilic attacks, respectively . The presence of a pyrazole ring and a carbonyl group in the target compound suggests that it may exhibit similar reactivity patterns, potentially participating in reactions typical for Schiff bases, such as condensation or addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated through photophysical studies, which reveal how the compound's emission spectrum and quantum yield vary in solvents with different polarities . The presence of a fluorine atom can significantly influence the binding properties of a molecule, as seen in molecular docking studies that suggest potential biological activity, such as phosphodiesterase inhibitory activity . The target compound's fluorine atom and Schiff base moiety may similarly affect its physical properties and biological activity.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of 3-fluoropyrroles and 2-aryl-3-fluoro-1H-pyrazole-5-carbaldehydes demonstrates advanced methodologies in creating fluorinated pyrroles, which are crucial for developing pharmaceuticals and agrochemicals due to their unique biological activities (Surmont et al., 2009). These methods provide a new entry toward various 3-fluorinated pyrroles, hinting at the synthetic versatility needed for complex molecules like 4-[[5-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-3-yl]imino]-6-fluorochromene-3-carbaldehyde.
Antimicrobial Applications
- The synthesis and characterization of chitosan Schiff bases based on heterocyclic moieties have shown significant antimicrobial activity against various bacteria and fungi. This research indicates the potential for designing novel antimicrobial agents using complex heterocyclic compounds (Hamed et al., 2020). The incorporation of pyrazole and thiophene units into chitosan could inspire the application of this compound in antimicrobial domains.
Molecular Docking and Biological Activity
- Research on the synthesis, antimicrobial, antioxidant, anti-inflammatory, and analgesic activities of new 3-(2'-thienyl)pyrazole-based heterocycles demonstrates the compound's potential in medicinal chemistry, especially in designing drugs with multiple therapeutic effects (Abdel-Wahab et al., 2012). This research underlines the significance of pyrazole and thiophene moieties, which are present in the compound , suggesting its possible applications in developing new therapeutic agents.
properties
IUPAC Name |
4-[[5-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-3-yl]imino]-6-fluorochromene-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O2S/c1-13-3-4-14(2)28(13)19-7-8-31-23(19)18-10-21(27-26-18)25-22-15(11-29)12-30-20-6-5-16(24)9-17(20)22/h3-12H,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUXJMVLERMJMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=CC(=NN3)N=C4C5=C(C=CC(=C5)F)OC=C4C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Fluoro-3-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2546264.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B2546265.png)

![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2546268.png)
![6-methyl-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}nicotinamide](/img/structure/B2546270.png)

![3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole](/img/structure/B2546273.png)
![N-(2-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2546274.png)

![5-(4-chlorophenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2546276.png)

![2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546284.png)
![1-(2-Chlorophenyl)-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2546285.png)